
2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL is a complex organic compound with a unique structure that includes multiple functional groups This compound is known for its applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of a suitable precursor with 2-methylprop-2-en-1-yl groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced purification techniques, such as distillation and chromatography, is also common to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens like chlorine or bromine. The reaction conditions vary depending on the desired outcome but often include specific temperatures, pressures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Aplicaciones Científicas De Investigación
2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
trans-Rose oxide: This compound has a similar structure but differs in its stereochemistry and functional groups.
cis-Rose oxide: Another stereoisomer with different chemical properties and reactivity.
2-Methyl-2-propen-1-ol: A related compound with a simpler structure and different applications.
Uniqueness
2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL is unique due to its specific combination of functional groups and its reactivity
Propiedades
Número CAS |
116204-07-0 |
|---|---|
Fórmula molecular |
C16H30O |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
2-methyl-4-(2-methylprop-2-enyl)undec-1-en-4-ol |
InChI |
InChI=1S/C16H30O/c1-6-7-8-9-10-11-16(17,12-14(2)3)13-15(4)5/h17H,2,4,6-13H2,1,3,5H3 |
Clave InChI |
BXUADQLZUGUJBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CC(=C)C)(CC(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


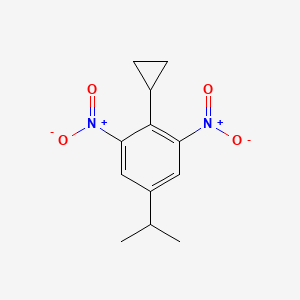
![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)

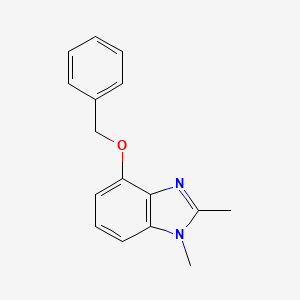

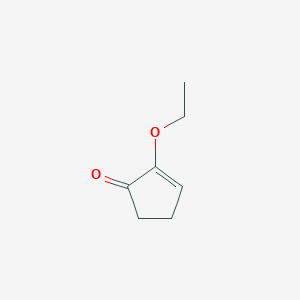
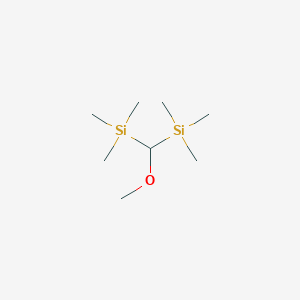
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
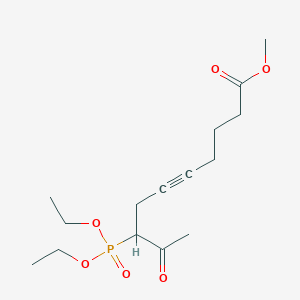

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
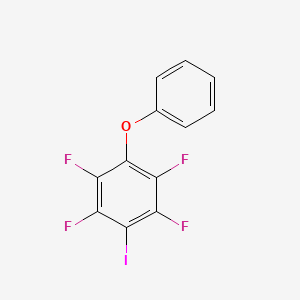
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
